molecular formula C6H4Cl2N2O2 B1667105 Aminopyralid CAS No. 150114-71-9

Aminopyralid

Cat. No.: B1667105
CAS No.: 150114-71-9
M. Wt: 207.01 g/mol
InChI Key: NIXXQNOQHKNPEJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aminopyralid is a pyridine carboxylic acid herbicide that primarily targets a wide range of broadleaf weeds and woody brush species . It is particularly effective against invasive species and is used to preserve conservation land due to its ability to target hard-to-control weeds without damaging native vegetation .

Mode of Action

This compound acts as an auxin-like growth regulator . It is a systemic herbicide, meaning it is absorbed by the leaves and roots of the plant, then translocates throughout the plant, accumulating in meristematic tissues . This systemic control allows it to affect the entire plant, including the roots . The compound disrupts plant growth metabolic pathways, deregulating the growth process of the plant .

Biochemical Pathways

It is known that this compound disrupts gene expression, leading to undifferentiated cell division and elongation . This disruption of plant growth processes occurs when this compound binds at receptor sites .

Pharmacokinetics

This compound is non-volatile, highly soluble in water, and based on its chemical properties, is mobile and has a high potential for leaching to groundwater . The average field soil half-life is 34.5 days for eight North American sites .

Result of Action

The result of this compound’s action is the systemic control of target species with good tolerance of cool- and warm-season grasses . It controls the entire plant, including the roots, and offers soil residual activity to extend control .

Biochemical Analysis

Biochemical Properties

Aminopyralid is a systemic auxin herbicide possessing auxin-like (plant growth regulator) qualities . It moves systemically throughout the plant and deregulates plant growth metabolic pathways affecting the growth process of the plant . This disruption of plant growth processes, by binding of this compound at receptor sites normally used by the plant’s natural growth hormones, results in death of susceptible plant species .

Cellular Effects

This compound provides systemic control of target species with good tolerance of cool- and warm-season grasses . It controls the entire plant, including the roots, and offers soil residual activity to extend control . This compound also provides preemergence weed control on many susceptible weeds .

Molecular Mechanism

This compound moves systemically throughout the plant and deregulates plant growth metabolic pathways affecting the growth process of the plant . This disruption of plant growth processes, by binding of this compound at receptor sites normally used by the plant’s natural growth hormones, results in death of susceptible plant species .

Temporal Effects in Laboratory Settings

This compound is generally very persistent in the environment . Under favorable light conditions, it can rapidly photodegrade in shallow, clear water, though not in murky deeper water, with a half-life of 0.6 days . It photodegrades slowly in soil, with a half-life of about 72.2 days .

Dosage Effects in Animal Models

The effects most often seen following exposure to this compound are on the gastrointestinal tract after oral exposure, with cecal effects in rats and stomach effects in dogs and rabbits .

Metabolic Pathways

This compound is a synthetic analogue of an auxin, a plant hormone that regulates development, growth and other plant functions . It disrupts plant growth metabolic pathways .

Transport and Distribution

This compound is non-volatile, highly soluble in water and, based on its chemical properties, is mobile and has a high potential for leaching to groundwater . It may be moderately persistent in soil systems but would not be expected to persist in surface water under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminopyralid can be synthesized through several chemical routes. One common method involves the chlorination of 2,6-dichloropyridine followed by amination to introduce the amino group at the 4-position. The final step involves carboxylation to form the carboxylic acid group .

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Aminopyralid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Aminopyralid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Aminopyralid is often compared with other herbicides in the picolinic acid family, such as clopyralid, picloram, and triclopyr. While all these compounds share a similar mode of action, this compound is unique in its high selectivity for certain broadleaf weeds and its low toxicity to non-target organisms . This makes it particularly useful in agricultural settings where selective weed control is essential.

Similar Compounds

  • Clopyralid
  • Picloram
  • Triclopyr

This compound’s unique properties, such as its high selectivity and low environmental impact, make it a valuable tool in modern agriculture .

Properties

IUPAC Name

4-amino-3,6-dichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXXQNOQHKNPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034330
Record name 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In acetone 29.2, ethyl acetate 4, methanol 52.2, 1,2-dichloromethane 0.189, xylene 0.043, heptane (0.010 (all in g/L), In water, 2.48 g/L (unbuffered, 18 °C); 205 g/L (pH 7)
Record name Aminopyralid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.72 at 20 °C/4 °C
Record name Aminopyralid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.59X10-5 mPa /1.92X10-10 mmHg/ at 25 °C
Record name Aminopyralid
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Off-white powder

CAS No.

150114-71-9
Record name Aminopyralid
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Record name Aminopyralid [ISO]
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Record name 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid
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Record name 4-amino-3,6-dichloropyridine-2-carboxylic acid
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Record name AMINOPYRALID
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Record name Aminopyralid
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

163.5 °C
Record name Aminopyralid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

In a 3-liter (L) beaker was added 2000 grams (g) of hot water, 115.1 g of 50 percent by weight NaOH, and 200 g of wet 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (79.4 percent). The solution was stirred for 30 minutes (min), filtered through a paper filter, and transferred to a 5-L feed/recirculation tank. This solution weighed 2315 g and contained 6.8 percent 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. This feed was recirculated at a rate of about 9.46 L/min and a temperature of 30° C. through an undivided electrochemical cell having a Hastelloy C anode (15 cm×4 cm) and an expanded silver mesh cathode (15 cm ×4 cm). After normal anodization at +0.7 volts (v), the polarity of the cell was reversed and the electrolysis was started. The cathode working potential was controlled at −1.1 to −1.4 v relative to an Ag/AgCl (3.0 M Cl−) reference electrode. The reference electrode was physically located directly behind the silver cathode and connected electrically with an aqueous salt bridge. While recirculating the feed, a solution of 50 percent NaOH was slowly pumped into the recirculation tank to maintain the NaOH concentration at a 1.5 to 2.0 percent excess. The current ranged from 1.0 to 5.2 amps.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a 4-liter (L) flask was added 2370 grams (g) of hot water, 250 g of 50 percent by weight NaOH, 30 g of NaCl, and 350 g of wet 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (80 percent). The solution was stirred for 30 minutes (min), filtered through a 1 micron polypropylene film, and transferred to a 5-L feed circulation tank. This solution weighed 3000 g and contained 9.3 percent 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, 2.0 to 2.5 percent of excess NaOH, and 1.0 percent of NaCl.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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